5,6-dibromo-1H-indene

Description

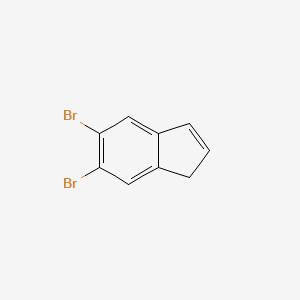

5,6-Dibromo-1H-indene is a bicyclic aromatic compound featuring a benzene ring fused to a cyclopentene ring, with bromine substituents at the 5- and 6-positions (Figure 1).

Properties

IUPAC Name |

5,6-dibromo-1H-indene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6Br2/c10-8-4-6-2-1-3-7(6)5-9(8)11/h1-2,4-5H,3H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKNIBHOXVMZFSA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CC2=CC(=C(C=C21)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6Br2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.95 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5,6-dibromo-1H-indene typically involves the bromination of indene. One common method is the reaction of indene with bromine in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature, and the product is purified by recrystallization.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as column chromatography may be employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 5,6-Dibromo-1H-indene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be replaced by other substituents through nucleophilic substitution reactions.

Oxidation Reactions: The compound can be oxidized to form corresponding indene derivatives with different functional groups.

Reduction Reactions: Reduction of this compound can lead to the formation of indene or other reduced products.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like tetrahydrofuran (THF).

Major Products Formed:

Substitution Reactions: Products include various substituted indene derivatives depending on the nucleophile used.

Oxidation Reactions: Products include indene-1,2-dione and other oxidized derivatives.

Reduction Reactions: Products include indene and partially reduced derivatives.

Scientific Research Applications

Chemistry: 5,6-Dibromo-1H-indene is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Biology: In biological research, this compound derivatives are studied for their potential biological activities. These compounds may exhibit antimicrobial, anticancer, or anti-inflammatory properties.

Medicine: The compound and its derivatives are investigated for their potential therapeutic applications. They may serve as lead compounds in drug discovery and development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It may be employed in the synthesis of polymers, dyes, and other functional materials.

Mechanism of Action

The mechanism of action of 5,6-dibromo-1H-indene depends on its specific application. In chemical reactions, the bromine atoms act as leaving groups, facilitating various substitution and elimination reactions. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways and targets involved vary depending on the specific derivative and its intended use.

Comparison with Similar Compounds

Comparative Data Table

*Note: Discrepancy in ’s molecular formula suggests possible data misalignment.

Key Findings and Trends

Halogen Effects : Bromine’s electron-withdrawing nature and larger atomic radius compared to fluorine enhance reactivity in cross-coupling reactions but reduce solubility.

Structural Modifications: Dihydro derivatives improve solubility but reduce aromatic conjugation. Fused-ring systems (e.g., indeno-furanones) expand π-conjugation for materials science.

Functional Groups: Amino and carbonyl groups broaden pharmaceutical applicability through hydrogen bonding and bioactivity.

Biological Activity

5,6-Dibromo-1H-indene is a polyhalogenated compound that has garnered attention in various fields of research due to its potential biological activities. This article explores its chemical properties, biological interactions, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

This compound is characterized by the presence of two bromine atoms at the 5 and 6 positions of the indene structure. This configuration significantly influences its reactivity and biological interactions.

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C9H6Br2 |

| Molecular Weight | 276.96 g/mol |

| Melting Point | 35-37 °C |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to interact with biomolecules through covalent and non-covalent bonding. The bromine atoms can participate in various chemical reactions, including nucleophilic substitutions and oxidative transformations, which may lead to the formation of reactive intermediates capable of modulating biological pathways.

Biological Activity

Research has indicated that this compound exhibits a range of biological activities:

- Antimicrobial Activity : Studies have shown that halogenated compounds often possess antimicrobial properties. For instance, derivatives of dibromoindene have been tested against various bacterial strains, demonstrating significant inhibitory effects.

- Anticancer Potential : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. In vitro studies have reported its effectiveness against specific cancer cell lines, although further research is necessary to elucidate the underlying mechanisms.

- Neuroprotective Effects : Some studies have indicated potential neuroprotective properties, particularly in models of neuroinflammation. The compound's ability to modulate inflammatory pathways may contribute to its protective effects on neuronal cells.

Table 2: Summary of Biological Activities

| Activity | Findings | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Inhibits proliferation in cancer cell lines | |

| Neuroprotective | Reduces inflammation in neuronal models |

Case Studies

Several case studies have explored the biological activity of this compound:

- Case Study 1 : A study published in Bioorganic Chemistry examined the compound's effect on cholinesterase inhibition. The results indicated that certain derivatives exhibited potent inhibition, suggesting potential applications in treating neurodegenerative diseases like Alzheimer's disease .

- Case Study 2 : Research conducted on the antimicrobial properties revealed that this compound demonstrated significant activity against Staphylococcus aureus, indicating its potential as a lead compound for developing new antimicrobial agents .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.